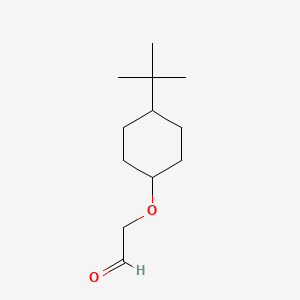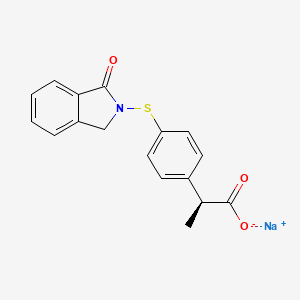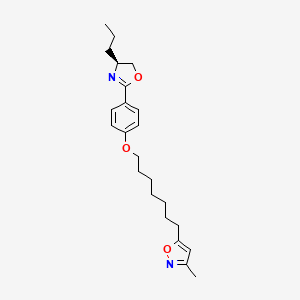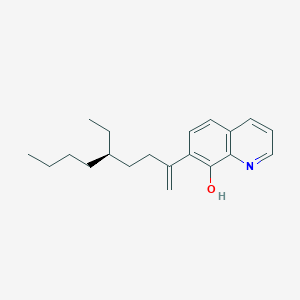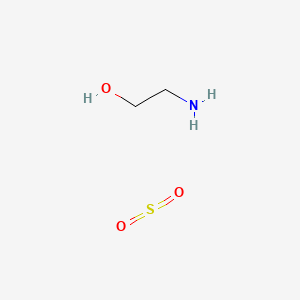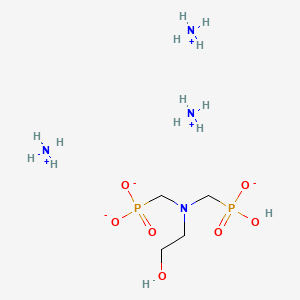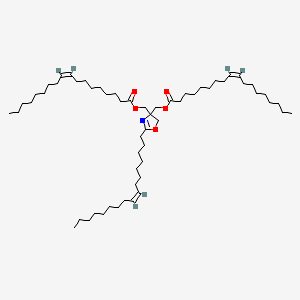
(Oxydiethylene)bis(bis(2-hydroxyethyl)sulphonium) bis(toluene-p-sulphonate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Oxydiethylene)bis(bis(2-hydroxyethyl)sulphonium) bis(toluene-p-sulphonate) is a chemical compound with the molecular formula C26H42O11S4 and a molecular weight of 658.86508 . This compound is known for its unique structure, which includes sulphonium groups and toluene-p-sulphonate moieties. It is used in various scientific research applications due to its distinct chemical properties.
Métodos De Preparación
The synthesis of (Oxydiethylene)bis(bis(2-hydroxyethyl)sulphonium) bis(toluene-p-sulphonate) involves multiple steps. The primary synthetic route includes the reaction of oxydiethylene with bis(2-hydroxyethyl)sulphonium and toluene-p-sulphonate under controlled conditions. The reaction typically requires specific reagents and catalysts to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to achieve high yields and purity .
Análisis De Reacciones Químicas
(Oxydiethylene)bis(bis(2-hydroxyethyl)sulphonium) bis(toluene-p-sulphonate) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulphonium groups to thiols or other reduced forms.
Substitution: The compound can undergo substitution reactions where the sulphonium groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. .
Aplicaciones Científicas De Investigación
(Oxydiethylene)bis(bis(2-hydroxyethyl)sulphonium) bis(toluene-p-sulphonate) has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: It is used in the production of specialty chemicals and materials due to its unique chemical properties
Mecanismo De Acción
The mechanism of action of (Oxydiethylene)bis(bis(2-hydroxyethyl)sulphonium) bis(toluene-p-sulphonate) involves its interaction with molecular targets and pathways. The sulphonium groups in the compound can interact with nucleophiles, leading to various chemical transformations. These interactions can affect biological pathways and processes, making the compound of interest in medicinal chemistry and biological research .
Comparación Con Compuestos Similares
(Oxydiethylene)bis(bis(2-hydroxyethyl)sulphonium) bis(toluene-p-sulphonate) can be compared with other similar compounds, such as:
- (Oxydiethylene)bis(bis(2-hydroxyethyl)sulphonium) chloride
- (Oxydiethylene)bis(bis(2-hydroxyethyl)sulphonium) bromide These compounds share similar structural features but differ in their counterions. The presence of toluene-p-sulphonate in (Oxydiethylene)bis(bis(2-hydroxyethyl)sulphonium) bis(toluene-p-sulphonate) imparts unique chemical properties and reactivity compared to its chloride and bromide counterparts .
Propiedades
Número CAS |
58307-97-4 |
|---|---|
Fórmula molecular |
C26H42O11S4 |
Peso molecular |
658.9 g/mol |
Nombre IUPAC |
2-[2-[bis(2-hydroxyethyl)sulfonio]ethoxy]ethyl-bis(2-hydroxyethyl)sulfanium;4-methylbenzenesulfonate |
InChI |
InChI=1S/C12H28O5S2.2C7H8O3S/c13-1-7-18(8-2-14)11-5-17-6-12-19(9-3-15)10-4-16;2*1-6-2-4-7(5-3-6)11(8,9)10/h13-16H,1-12H2;2*2-5H,1H3,(H,8,9,10)/q+2;;/p-2 |
Clave InChI |
CHSPKBBITUDSCJ-UHFFFAOYSA-L |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].C(C[S+](CCO)CCOCC[S+](CCO)CCO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Isocyanato-2-[(2-isocyanatocyclohexyl)methyl]-1-methylcyclohexane](/img/structure/B12673937.png)
